molecular formula C18H16ClN3O2S B3744429 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide

Cat. No. B3744429
M. Wt: 373.9 g/mol
InChI Key: ZZQZUCCHJUTDPB-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide” can be inferred from its IUPAC name and the known structures of similar compounds. The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide” and similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .

Future Directions

Future studies could focus on exploring the mechanism by which these compounds inhibit cell growth . Additionally, ongoing studies are focused on the development of novel antitubercular agents . The importance of suitably substituted aryl substituents was evident when their inhibitory activity was compared with that of compounds with an unsubstituted phenyl ring, which showed much lower activity .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-2-22(16(23)12-24-15-6-4-3-5-7-15)18-21-20-17(25-18)13-8-10-14(19)11-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQZUCCHJUTDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide
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N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide
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N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide
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N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide
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N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide
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N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide

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